Genaconazole
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Overview
Description
Genaconazole is a synthetic antifungal drug that belongs to the class of imidazole derivatives. It is used to treat various fungal infections, including dermatophytosis, candidiasis, and aspergillosis. Genaconazole exhibits broad-spectrum activity against various fungi, including both yeasts and molds.
Mechanism Of Action
Genaconazole exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to an increase in membrane permeability and ultimately results in fungal cell death.
Biochemical And Physiological Effects
Genaconazole has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause liver toxicity in some patients, particularly those with pre-existing liver disease. Genaconazole has also been reported to have immunomodulatory effects, which may be beneficial in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Genaconazole in lab experiments is its broad-spectrum activity against various fungi. This makes it a useful tool for studying the mechanisms of fungal infections and developing new antifungal drugs. However, Genaconazole has some limitations, including its potential toxicity and the development of resistance in some fungal species.
Future Directions
There are several potential future directions for research on Genaconazole. One area of interest is the development of new formulations that can improve its bioavailability and reduce the risk of toxicity. Another area of research is the investigation of Genaconazole's potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Finally, there is a need for further studies on the mechanisms of fungal resistance to Genaconazole, which could lead to the development of new antifungal drugs with improved efficacy.
Synthesis Methods
Genaconazole can be synthesized by the reaction of 2,4-dichlorobenzyl chloride with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl) ethanone in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification by chromatography.
Scientific Research Applications
Genaconazole has been extensively studied for its antifungal activity. It has been shown to be effective against a wide range of fungal infections, including those caused by Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. Genaconazole has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
properties
CAS RN |
121650-83-7 |
---|---|
Product Name |
Genaconazole |
Molecular Formula |
C13H15F2N3O3S |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1 |
InChI Key |
HFGZFHCWKKQGIS-NOZJJQNGSA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Other CAS RN |
121650-83-7 |
synonyms |
genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
Origin of Product |
United States |
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